(Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one
Overview
Description
(Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indolin-2-one Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via condensation reactions with suitable aldehydes or ketones.
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde or other reagents.
Morpholinomethylation: The morpholinomethyl group can be introduced via Mannich-type reactions involving morpholine, formaldehyde, and the pyrrole derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, the compound might be studied for its interactions with various biomolecules, such as proteins and nucleic acids.
Medicine
The compound could have potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, the compound might be used in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Indolin-2-one derivatives
- Pyrrole-containing compounds
- Morpholine-substituted molecules
Uniqueness
The uniqueness of (Z)-5-(Hydroxymethyl)-3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)indolin-2-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-12-13-1-2-18-16(8-13)17(19(24)21-18)9-15-7-14(10-20-15)11-22-3-5-25-6-4-22/h1-2,7-10,20,23H,3-6,11-12H2,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAQZCZYVRAHDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CO)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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